molecular formula C20H26N2O4S B296213 N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide

N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide

Katalognummer B296213
Molekulargewicht: 390.5 g/mol
InChI-Schlüssel: HSIIBNNRXMEABS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. It is a selective antagonist of the angiotensin II type 2 receptor (AT2R), which plays a role in pain signaling pathways.

Wirkmechanismus

N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide works by blocking the activity of the AT2R, which is involved in pain signaling pathways. By blocking this receptor, N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide reduces the transmission of pain signals from the nerves to the brain, resulting in a reduction in pain.
Biochemical and Physiological Effects
N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide has been shown to have a good safety profile in clinical trials, with no serious adverse events reported. It has also been shown to have a low potential for drug interactions, making it a promising candidate for use in combination with other pain medications.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide has several advantages for use in laboratory experiments, including its selectivity for the AT2R and its ability to reduce pain without affecting other physiological processes. However, its high cost and limited availability may limit its use in certain research settings.

Zukünftige Richtungen

There are several potential future directions for research on N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide, including:
1. Investigating its potential as a treatment for other types of chronic pain, such as fibromyalgia and chronic back pain.
2. Exploring the use of N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide in combination with other pain medications to enhance its effectiveness.
3. Investigating the mechanism of action of N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide in more detail to better understand its effects on pain signaling pathways.
4. Developing new formulations of N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide to improve its bioavailability and reduce its cost.
5. Conducting long-term safety studies to better understand the potential risks and benefits of using N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide as a chronic pain treatment.
In conclusion, N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide is a promising candidate for the treatment of chronic pain, with several scientific studies demonstrating its effectiveness in reducing pain in patients with post-herpetic neuralgia and diabetic neuropathy. However, further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential use in combination with other pain medications.

Synthesemethoden

The synthesis of N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide involves several steps, including the reaction of 2-ethyl-6-methylphenol with chloroacetyl chloride to form 2-ethyl-6-methylphenylacetyl chloride. This intermediate is then reacted with N-methylsulfonamide and 4-methoxy-3-methylphenylboronic acid to form the final product, N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide.

Wissenschaftliche Forschungsanwendungen

N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide has been the subject of several scientific studies investigating its potential as a treatment for chronic pain. One study found that N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide was effective in reducing pain in patients with post-herpetic neuralgia, a type of nerve pain that can occur after shingles. Another study found that N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide reduced pain in patients with diabetic neuropathy, a type of nerve damage that can occur in people with diabetes.

Eigenschaften

Molekularformel

C20H26N2O4S

Molekulargewicht

390.5 g/mol

IUPAC-Name

N-(2-ethyl-6-methylphenyl)-2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C20H26N2O4S/c1-6-16-9-7-8-14(2)20(16)21-19(23)13-22(4)27(24,25)17-10-11-18(26-5)15(3)12-17/h7-12H,6,13H2,1-5H3,(H,21,23)

InChI-Schlüssel

HSIIBNNRXMEABS-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)C)C

Kanonische SMILES

CCC1=CC=CC(=C1NC(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.